molecular formula C19H17N3O B379449 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE

8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE

Cat. No.: B379449
M. Wt: 303.4g/mol
InChI Key: CTAFURJIYPXZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE typically involves the cyclization of appropriate precursors. The reaction conditions often require a catalyst, such as nickel, and proceed under mild conditions to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4g/mol

IUPAC Name

8-[(1-ethylbenzimidazol-2-yl)methoxy]quinoline

InChI

InChI=1S/C19H17N3O/c1-2-22-16-10-4-3-9-15(16)21-18(22)13-23-17-11-5-7-14-8-6-12-20-19(14)17/h3-12H,2,13H2,1H3

InChI Key

CTAFURJIYPXZAA-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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